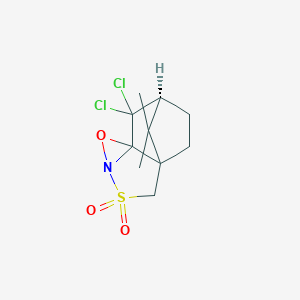

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Overview

Description

“(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine” is an organic molecule that features a three-membered heterocycle containing oxygen, nitrogen, and carbon . It is used as a specialized reagent in organic chemistry for a variety of oxidations . The molecule is also known as “(+)-3,3-Dichloro-2,N-epoxy-exo-10,2-bornanesultam” and has a molecular weight of 298.19 .

Synthesis Analysis

The synthesis of oxaziridines, including “(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine”, involves oxidation of imines with peracids and amination of carbonyls . The asymmetric Payne oxidation of N-sulfonyl aldimines catalyzed by a P-spiro chiral triaminoiminophosphorane enables a practical synthesis of optically active N-sulfonyl oxaziridines with high efficiency and an excellent level of enantioselectivity .

Molecular Structure Analysis

The nature of the nitrogen-oxygen bond in oxaziridines has been characterized by two resonance forms, N+O− and N−O+, due to a very small population of the bonding basin V(N,O), localized in the ELF field for the N-O region . The orbital description (Wiberg, NBO) differs from topological characterization, indicating a single N-O bond .

Chemical Reactions Analysis

Oxaziridines, including “(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine”, are used in a variety of chemical reactions. They serve as powerful oxygen- and nitrogen-transfer agents for a broad array of nucleophiles, due to their remarkably high and tunable reactivities . The weak N-O bond can lead to oxygen and nitrogen substitution in many chemical reactions, such as the formation of stereospecific α-hydroxyketones .

Physical And Chemical Properties Analysis

“(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine” is a solid substance with an optical activity of [α]20/D +89±3°, c = 0.5% in chloroform . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Selective Labeling with Methionine

In biochemical research, scientists have harnessed this compound for selective labeling of proteins. By incorporating an oxaziridine group into a probe, they can specifically target the amino acid methionine. This technique aids in studying protein dynamics, interactions, and post-translational modifications. The redox properties of the oxaziridine ring play a crucial role in this labeling process .

Pharmaceutical Applications

Beyond its role in synthesis, this compound directly contributes to pharmaceutical research. Scientists explore its potential as a drug candidate or as a building block for novel pharmaceutical agents. Its unique reactivity and structural features make it an intriguing target for drug development.

Mechanism of Action

Target of Action

The primary target of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aS,7S,8aR)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are enolates . Enolates are nucleophilic species derived from carbonyl compounds such as ketones and esters .

Mode of Action

The compound interacts with its targets through a SN2 mechanism . In this process, the enolate anion, acting as a nucleophile, attacks the oxaziridine oxygen atom to give a hemiaminal intermediate . This intermediate then fragments to a sulfinimine and the desired α-hydroxy ketone .

Biochemical Pathways

The compound is involved in the oxidation of enolates , a key step in various biochemical pathways . This oxidation process leads to the formation of α-hydroxylated compounds . The compound’s action can therefore influence the synthesis and metabolism of a wide range of bioactive molecules.

Result of Action

The result of the compound’s action is the formation of α-hydroxy ketones . These are important intermediates in various biochemical reactions and pathways. The compound’s action can therefore have significant effects at the molecular and cellular levels.

Action Environment

The action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the formation and stability of the enolate anion, which is a key intermediate in the compound’s mode of action . Additionally, the presence of other reactive species in the environment can potentially interfere with the compound’s action.

Future Directions

properties

IUPAC Name |

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-CNLAJYNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine at enantioselectively oxidizing different tetrathiafulvalene derivatives?

A1: Research indicates that (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine exhibits variable enantioselectivity depending on the specific tetrathiafulvalene derivative. While it shows weak enantioselectivity for tetrathiafulvalene (TTF) and tetramethyl-tetrathiafulvalene (TMTTF) [], and leads to a racemic mixture with tetrakis(thiomethyl)-tetrathiafulvalene (TMT-TTF) [], it achieves a promising enantioselectivity of up to 44% ee with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) []. This suggests that the substituents on the tetrathiafulvalene core significantly influence the interaction with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine during the oxidation process.

Q2: What insights did computational chemistry provide into the oxidation mechanism of BEDT-TTF by (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine?

A2: Density functional theory (DFT) calculations were instrumental in understanding the oxidation mechanism and the origin of enantioselectivity. The calculations revealed that the chiral sulfoxide group in the major enantiomer of the oxidized BEDT-TTF derivative has the (R) absolute configuration when (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is used []. Furthermore, these calculations, in conjunction with electronic circular dichroism spectra, provided insights into the participation of the chiral sulfoxide group in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting BEDT-TTF-sulfoxide []. This information is crucial for understanding the electronic properties of the oxidized products, which are essential for their potential applications in materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

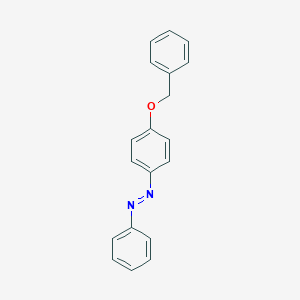

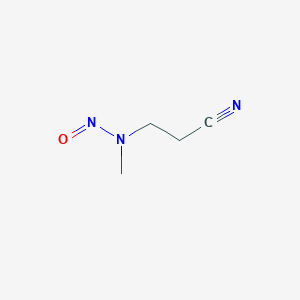

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)